molecular formula C9H12N2O B14058724 1-(3,5-Diaminophenyl)propan-2-one

1-(3,5-Diaminophenyl)propan-2-one

Cat. No.: B14058724
M. Wt: 164.20 g/mol
InChI Key: LHDZOLHKHYPMNM-UHFFFAOYSA-N
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Description

1-(3,5-Diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is characterized by the presence of two amino groups attached to a phenyl ring and a ketone group on the propan-2-one chain. It is a versatile compound with significant applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-(3,5-Diaminophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diaminobenzaldehyde with acetone in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3,5-Diaminophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Diaminophenyl)propan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules .

Comparison with Similar Compounds

1-(3,5-Diaminophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ketone functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3,5-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H12N2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2,10-11H2,1H3

InChI Key

LHDZOLHKHYPMNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)N)N

Origin of Product

United States

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